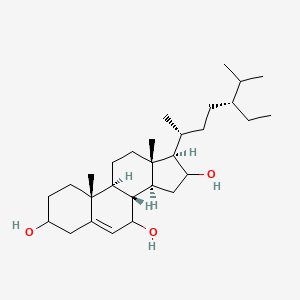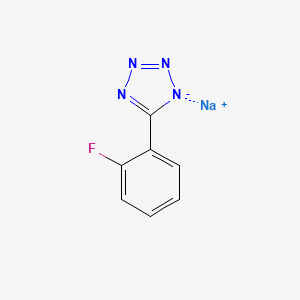
PtdIns-(4)-P1 (1,2-dihexanoyl) (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(4)-P1 (1,2-dihexanoyl) is a synthetic analog of natural phosphatidylinositol (PtdIns) featuring C6:0 fatty acids at the sn-1 and sn-2 positions. The compound features the same inositol and diacylglycerol (DAG) stereochemistry as that of the natural compound. PtdIns-(4)-P1 can be phosphorylated to di- (PtdIns-P2; PIP2) and triphosphates (PtdIns-P3; PIP3) by phosphoinositol (PI)-specific kinases. Hydrolysis of PtdIns-(4,5)-P2 by PI-specific phospholipase C generates inositol triphosphate (IP3) and DAG which are key second messengers in an intricate biochemical signal transduction cascade.
Wissenschaftliche Forschungsanwendungen
Role in Stress Response and Calcium Mobilization in Plants
PtdIns-(4)-P1 plays a critical role in the response of plants to environmental stress. In Arabidopsis, for example, PtdIns-(4,5)P(2) synthesis increases rapidly in response to salinity and osmotic stress. This increase correlates with a significant rise in inositol 1,4,5-trisphosphate (IP(3)) levels and intracellular calcium concentrations, suggesting a signaling pathway activation in response to stress. This differs from the response in algae, yeasts, and animal cells, indicating a unique mechanism in terrestrial plants (Dewald et al., 2001).
Involvement in Cellular Signaling and Membrane Dynamics
PtdIns-(4)-P1 is a key signaling molecule in cell biology. It regulates crucial cellular processes such as cytoskeletal organization, vesicular trafficking, and platelet activation. It can act as a substrate for lipid kinases and phosphatases or interact directly with proteins. Recent work has focused on characterizing enzymes that regulate PtdIns-(4,5)P(2) levels and the discovery of proteins modified by interaction with PtdIns-(4,5)P(2) (Toker, 1998).
Critical for Synaptic Vesicle Trafficking
Decreased levels of PtdIns-(4,5)P(2) in the brain and impairment in its synthesis in nerve terminals lead to synaptic defects. These include altered frequency of miniature currents, enhanced synaptic depression, smaller readily releasable pool of vesicles, delayed endocytosis, and slower recycling kinetics. This demonstrates PtdIns-(4,5)P(2)'s critical role in multiple steps of the synaptic vesicle cycle (Di Paolo et al., 2004).
Role in Actin Cytoskeleton Organization in Yeast
In yeast, PtdIns-(4,5)P(2) regulates cell growth and actin cytoskeleton polarization. The proteins Slm1 and Slm2, which bind PtdIns-(4,5)P(2) through their pleckstrin homology domains, are essential for this process. These proteins also interact with the TORC2 signaling complex, suggesting an integration of inputs from PtdIns-(4,5)P(2) and TORC2 in modulating polarized actin assembly and growth (Fadri et al., 2005).
Involvement in Endocytic Recycling
PtdIns-(4,5)P(2) is involved in various steps of endocytosis. Changes in its levels can impact the internalization of transferrin and its recycling back to the cell surface. It regulates multiple trafficking and sorting events during endocytosis, demonstrating its importance in the endocytic cycle in non-neuronal cells (Kim et al., 2006).
Eigenschaften
Molekularformel |
C21H38O16P2 · 2Na |
|---|---|
Molekulargewicht |
654.5 |
InChI |
InChI=1S/C21H40O16P2.2Na/c1-3-5-7-9-14(22)33-11-13(35-15(23)10-8-6-4-2)12-34-39(31,32)37-21-18(26)16(24)20(17(25)19(21)27)36-38(28,29)30;;/h13,16-21,24-27H,3-12H2,1-2H3,(H,31,32)(H2,28,29,30);;/q;2*+1/p-2/t13-,16-,17+,18-,19-,20?,21+;;/m1../s1 |
InChI-Schlüssel |
MCHAQNWWJPJKHZ-WFPXWGESSA-L |
SMILES |
CCCCCC(OC[C@H](COP(O[C@@H]1[C@H](O)[C@H](O)[C@@H](OP([O-])(O)=O)[C@H](O)[C@H]1O)([O-])=O)OC(CCCCC)=O)=O.[Na+].[Na+] |
Synonyme |
DHPI-4-P1; Phosphatidylinositol-4-phosphate C-6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2S,3R)-1,1-dideuterio-1,3-dihydroxy(1,2-13C2)octadec-4-en-2-yl]nonadecanamide](/img/structure/B1150937.png)

